4-chloro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is an organic compound that contains a trifluoromethyl group, a chloro group, and a hydroxy group attached to a benzenecarboximidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzenecarboximidamide with hydroxylamine. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like acetonitrile. The reaction conditions may vary, but conventional and microwave irradiation methods have been used to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve appropriate solvents and temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo compounds, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The hydroxy group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzenecarboximidamides and hydroxy-substituted benzenecarboximidamides. Examples include:
- 4-chloro-2-(trifluoromethyl)benzenecarboximidamide
- 4-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
Uniqueness
4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both the chloro and hydroxy groups, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClF3N2O |
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Molecular Weight |
238.59 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-4-1-2-5(7(13)14-15)6(3-4)8(10,11)12/h1-3,15H,(H2,13,14) |
InChI Key |
OKARUWMOWLVBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
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